molecular formula C26H29N5 B6083265 6,6-dimethyl-1-(2-methylphenyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-5,7-dihydro-4H-indazol-4-amine

6,6-dimethyl-1-(2-methylphenyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-5,7-dihydro-4H-indazol-4-amine

Cat. No.: B6083265
M. Wt: 411.5 g/mol
InChI Key: BFBMFHMYTFBDHA-UHFFFAOYSA-N
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Description

6,6-dimethyl-1-(2-methylphenyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-5,7-dihydro-4H-indazol-4-amine is a complex organic compound that belongs to the class of indazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, an indazole core, and various substituents that contribute to its chemical properties and potential applications. It is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-1-(2-methylphenyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-5,7-dihydro-4H-indazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Substitution Reactions: The various substituents, such as the methyl and phenyl groups, can be introduced through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective starting materials, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques. Catalysts and solvents used in the reactions are chosen to ensure scalability and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-1-(2-methylphenyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-5,7-dihydro-4H-indazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups using appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

6,6-dimethyl-1-(2-methylphenyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-5,7-dihydro-4H-indazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-1-(2-methylphenyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-5,7-dihydro-4H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds with similar indazole cores but different substituents.

    Pyrazole Derivatives: Compounds with pyrazole rings and varying substituents.

    Phenyl-substituted Amines: Compounds with phenyl groups attached to amine functionalities.

Uniqueness

6,6-dimethyl-1-(2-methylphenyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-5,7-dihydro-4H-indazol-4-amine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

6,6-dimethyl-1-(2-methylphenyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-5,7-dihydro-4H-indazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5/c1-18-9-7-8-12-23(18)31-24-14-26(2,3)13-22(21(24)17-29-31)27-15-20-16-28-30-25(20)19-10-5-4-6-11-19/h4-12,16-17,22,27H,13-15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBMFHMYTFBDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(CC(C3)(C)C)NCC4=C(NN=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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